molecular formula C10H15ClNO3P B7638414 Diethyl ((6-chloropyridin-3-yl)methyl)phosphonate

Diethyl ((6-chloropyridin-3-yl)methyl)phosphonate

Cat. No.: B7638414
M. Wt: 263.66 g/mol
InChI Key: NPYOISYNFFNANN-UHFFFAOYSA-N
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Description

Diethyl ((6-chloropyridin-3-yl)methyl)phosphonate is an organophosphorus compound with the molecular formula C10H15ClNO3P It is characterized by the presence of a phosphonate group attached to a chloropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl ((6-chloropyridin-3-yl)methyl)phosphonate typically involves the reaction of 6-chloropyridine-3-carbaldehyde with diethyl phosphite in the presence of a base. The reaction proceeds via a nucleophilic addition-elimination mechanism, resulting in the formation of the desired phosphonate ester. Common bases used in this reaction include sodium hydride (NaH) or potassium carbonate (K2CO3), and the reaction is usually carried out in an aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Diethyl ((6-chloropyridin-3-yl)methyl)phosphonate undergoes various chemical reactions, including:

    Substitution Reactions: The chloropyridine moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The phosphonate group can be oxidized to form phosphonic acids or phosphine oxides under appropriate conditions.

    Reduction Reactions: The compound can undergo reduction reactions to form phosphine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or primary amines (RNH2) in polar aprotic solvents like DMF or DMSO.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) in aqueous or organic solvents.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether solvents.

Major Products Formed

    Substitution: Formation of substituted pyridine derivatives.

    Oxidation: Formation of phosphonic acids or phosphine oxides.

    Reduction: Formation of phosphine derivatives.

Scientific Research Applications

Diethyl ((6-chloropyridin-3-yl)methyl)phosphonate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organophosphorus compounds.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of agrochemicals and flame retardants

Mechanism of Action

The mechanism of action of diethyl ((6-chloropyridin-3-yl)methyl)phosphonate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby interfering with their catalytic activity. The phosphonate group can mimic phosphate esters, allowing the compound to act as a competitive inhibitor of enzymes that utilize phosphate substrates. Additionally, the chloropyridine moiety can interact with nucleophilic residues in proteins, leading to covalent modification and inhibition of enzyme function .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl ((3,5-dichloropyridin-2-yl)methyl)phosphonate
  • Diethyl ((4-chloropyridin-2-yl)methyl)phosphonate
  • Diethyl ((2-chloropyridin-3-yl)methyl)phosphonate

Uniqueness

Diethyl ((6-chloropyridin-3-yl)methyl)phosphonate is unique due to the specific positioning of the chlorine atom on the pyridine ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different biological activities and chemical properties compared to other chloropyridine phosphonates .

Biological Activity

Diethyl ((6-chloropyridin-3-yl)methyl)phosphonate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, mechanisms of action, and various biological applications, supported by case studies and research findings.

This compound is synthesized through a nucleophilic addition-elimination reaction involving 6-chloropyridine-3-carbaldehyde and diethyl phosphite, typically using bases such as sodium hydride or potassium carbonate in aprotic solvents like THF or DMF under reflux conditions. The resulting phosphonate ester possesses a chloropyridine moiety that is critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to inhibit enzymes by binding to their active sites. The phosphonate group mimics phosphate esters, enabling the compound to act as a competitive inhibitor for enzymes that utilize phosphate substrates. Additionally, the chloropyridine moiety can interact with nucleophilic residues in proteins, leading to covalent modifications that inhibit enzyme function .

Anticancer Activity

Research has demonstrated that this compound exhibits anticancer properties. A study evaluated its derivatives for anti-pancreatic cancer activity, revealing significant inhibition of pancreatic cell proliferation at low micromolar concentrations. For instance, one derivative showed an IC50 value of approximately 45 µM, indicating potent activity against cancer cells .

Antimicrobial Properties

The compound has also been explored for its antimicrobial potential. In various studies, it demonstrated effectiveness against different bacterial strains, potentially due to its ability to disrupt cellular processes through enzyme inhibition .

Antioxidant Activity

In vitro assays have shown that this compound can act as a free radical scavenger. For example, compounds derived from it exhibited IC50 values lower than standard antioxidants like ascorbic acid, indicating strong antioxidant activity .

Case Studies and Research Findings

  • Anticancer Activity : A study on aminophosphonates derived from this compound highlighted their promising anti-pancreatic cancer effects at low concentrations, showcasing the potential for further development in cancer therapeutics .
  • Antimicrobial Activity : Research indicated that derivatives of this compound effectively inhibited bacterial growth. The exact mechanism remains under investigation but is believed to involve enzyme inhibition and disruption of metabolic pathways .
  • Antioxidant Properties : In a comparative study using the DPPH radical scavenging assay, derivatives of the compound showed superior antioxidant capabilities compared to ascorbic acid, suggesting potential applications in preventing oxidative stress-related diseases .

Summary Table of Biological Activities

Activity Type IC50 Value (µM) Effectiveness
Anticancer~45Significant inhibition
AntimicrobialVariesEffective against multiple strains
Antioxidant35.23 (best derivative)Strong scavenging ability

Properties

IUPAC Name

2-chloro-5-(diethoxyphosphorylmethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClNO3P/c1-3-14-16(13,15-4-2)8-9-5-6-10(11)12-7-9/h5-7H,3-4,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPYOISYNFFNANN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC1=CN=C(C=C1)Cl)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClNO3P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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